An In-depth Technical Guide to 2-Methyl-6-(p-tolyl)heptane-2,3-diol
An In-depth Technical Guide to 2-Methyl-6-(p-tolyl)heptane-2,3-diol
Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 2-Methyl-6-(p-tolyl)heptane-2,3-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical structure, physicochemical properties, and potential synthesis pathways. Furthermore, it explores prospective research directions, including potential biological activities and advanced analytical methodologies for its characterization. This guide aims to serve as a foundational resource for stimulating further investigation into this unique sesquiterpenoid diol.
Introduction and Overview
2-Methyl-6-(p-tolyl)heptane-2,3-diol is a sesquiterpenoid diol characterized by a heptane backbone substituted with a p-tolyl group, and vicinal diols at the C2 and C3 positions.[1] Its structure, combining a chiral aliphatic diol moiety with an aromatic group, suggests a molecule with potential for diverse chemical modifications and biological interactions. As a member of the vast family of sesquiterpenoids, which are known for their wide range of biological activities, this compound presents an interesting target for further study.[2][3] This guide consolidates the currently available information and provides a scientifically grounded framework for its future exploration.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 2-Methyl-6-(p-tolyl)heptane-2,3-diol is essential for its handling, formulation, and application in research settings. The following table summarizes its key computed and experimentally available properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O₂ | [1][4] |
| Molecular Weight | 236.35 g/mol | [1][4] |
| IUPAC Name | 2-methyl-6-(4-methylphenyl)heptane-2,3-diol | [1] |
| CAS Number | 117421-22-4 | [4][5] |
| Appearance | Predicted to be a solid or oil | [6] |
| Boiling Point | ~366.3 °C at 760 mmHg | [4] |
| Density | ~1.0 g/cm³ | [4] |
| Flash Point | ~166.9 °C | [4] |
| LogP (Octanol/Water Partition Coefficient) | 2.76 - 2.9 | [1][4] |
| Storage Conditions | 2-8°C | [4] |
The presence of two hydroxyl groups suggests that 2-Methyl-6-(p-tolyl)heptane-2,3-diol is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. This characteristic would likely confer some solubility in polar organic solvents. Its heptane backbone and p-tolyl group contribute to its lipophilicity, as indicated by the LogP value, suggesting solubility in non-polar organic solvents as well.
Structural Representation
The chemical structure of 2-Methyl-6-(p-tolyl)heptane-2,3-diol is depicted below.
Caption: 2D structure of 2-Methyl-6-(p-tolyl)heptane-2,3-diol.
Synthesis and Characterization
Hypothetical Synthesis Pathway
A logical precursor to 2-Methyl-6-(p-tolyl)heptane-2,3-diol is the corresponding alkene, 2-Methyl-6-(p-tolyl)hept-2-ene. The synthesis could therefore be envisioned as a two-step process:
-
Synthesis of the Alkene Precursor: This could be achieved through various established methods in organic chemistry, such as a Wittig reaction between a suitable phosphonium ylide and a ketone, or an elimination reaction from a corresponding haloalkane or alcohol.
-
Dihydroxylation of the Alkene: The conversion of the alkene to the vicinal diol is a key transformation. Several methods are available for this, with varying degrees of stereocontrol.
Caption: Proposed general synthesis workflow.
Potential Dihydroxylation Methodologies
-
Sharpless Asymmetric Dihydroxylation: For stereocontrolled synthesis, the Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins.[7][8][9] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand.[9] The choice of ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates the stereochemical outcome of the diol.[7]
-
Molybdenum-Catalyzed Diastereoselective Dihydroxylation: For substrates that are allylic alcohols, molybdenum-catalyzed dihydroxylation methods can provide excellent diastereocontrol, leading to the formation of 1,2,3-triols.[10][11][12] While our target is a diol, similar principles of substrate-directed reactions could be explored if a precursor with a directing group is used.
Protocol for Sharpless Asymmetric Dihydroxylation (General Example):
Disclaimer: This is a general protocol and would require optimization for the specific substrate.
-
To a stirred solution of the alkene (1.0 equiv) in a t-BuOH/H₂O (1:1) mixture, add the appropriate AD-mix (AD-mix-α or AD-mix-β, containing the osmium catalyst, chiral ligand, and re-oxidant).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by adding sodium sulfite and stir for an additional hour.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diol.
Characterization Techniques
The structural elucidation and purity assessment of 2-Methyl-6-(p-tolyl)heptane-2,3-diol would rely on a combination of standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon skeleton and the connectivity of the molecule. The chemical shifts of the protons and carbons attached to the hydroxyl groups would be of particular interest.
-
Mass Spectrometry (MS): GC-MS is a powerful technique for the analysis of sesquiterpenoids and would be suitable for determining the molecular weight and fragmentation pattern of the compound.[13][14][15] High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: The presence of the hydroxyl groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.
-
Gas Chromatography (GC): GC can be used to assess the purity of the synthesized compound and to monitor the progress of the synthesis reaction.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides another method for purity assessment and can also be used for purification.
Potential Applications and Research Directions
While specific biological activities of 2-Methyl-6-(p-tolyl)heptane-2,3-diol have not been reported, its structural similarity to other biologically active sesquiterpenoids and curcumin derivatives suggests several promising avenues for investigation.
Potential Biological Activities
-
Anti-inflammatory Properties: Curcumin and its derivatives are well-known for their anti-inflammatory effects, which are mediated through the modulation of various signaling pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and interleukins.[16][17][18][19][20] The p-tolyl group in our target compound is structurally related to the phenolic moieties in curcumin, suggesting that it may possess similar anti-inflammatory potential.
-
Antimicrobial Activity: Many sesquiterpenoids exhibit significant antibacterial and antifungal properties.[2][3][21][22] Research into the antimicrobial activity of 2-Methyl-6-(p-tolyl)heptane-2,3-diol against a panel of pathogenic bacteria and fungi could reveal its potential as a lead compound for new antimicrobial agents.
Proposed Research Workflow for Biological Evaluation
Caption: A workflow for investigating the biological activity of 2-Methyl-6-(p-tolyl)heptane-2,3-diol.
Conclusion
2-Methyl-6-(p-tolyl)heptane-2,3-diol is a structurally interesting sesquiterpenoid with potential for further investigation. This guide has consolidated the available information on its basic properties and proposed scientifically grounded pathways for its synthesis and biological evaluation. The insights provided herein are intended to serve as a catalyst for future research into this compound, which may hold promise in the fields of medicinal chemistry and drug discovery.
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